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molecular formula C9H20O5Si B1200068 3-glycidoxypropyltrimethoxysilane CAS No. 2530-83-8

3-glycidoxypropyltrimethoxysilane

Cat. No. B1200068
M. Wt: 236.34 g/mol
InChI Key: BPSIOYPQMFLKFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028384

Procedure details

In a 10-liter flask provided with stirrer, reflux condenser, internal thermometer and 2 dropping funnels, one filled with 2.85 kg of allyl glycidyl ether and the other with 3.05 kg of trimethoxysilane, 500 ml of allyl glycidyl ether or gamm-glycidyloxypropyltrimethoxysilane was heated to 130° C. Then 1 ml of an 0.01 molar solution of the mesityl oxide-platinum dichloride complex in acetone was added and the reaction was allowed to take place with rapid stirring and the simultaneous feeding in of the two reactants, within about 20 minutes. The internal temperature was kept between 130° C. and 140° C. by slight external cooling and by regulating the feed. This was followed by vacuum distillation producing 5.4 kg of γ-glycidyloxypropyltrimethoxysilane boiling at BP0.05 81° C. (nD20 : 1.4290, d420 : 1.073).
Quantity
2.85 kg
Type
reactant
Reaction Step One
Quantity
3.05 kg
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
gamm-glycidyloxypropyltrimethoxysilane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH:7]=[CH2:8])[CH:2]1[O:4][CH2:3]1.[CH3:9][O:10][SiH:11]([O:14][CH3:15])[O:12][CH3:13]>CC(C)=O>[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][Si:11]([O:14][CH3:15])([O:12][CH3:13])[O:10][CH3:9])[CH:2]1[O:4][CH2:3]1

Inputs

Step One
Name
Quantity
2.85 kg
Type
reactant
Smiles
C(C1CO1)OCC=C
Step Two
Name
Quantity
3.05 kg
Type
reactant
Smiles
CO[SiH](OC)OC
Name
Quantity
500 mL
Type
reactant
Smiles
C(C1CO1)OCC=C
Name
gamm-glycidyloxypropyltrimethoxysilane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with rapid stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 10-liter flask provided with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
was kept between 130° C. and 140° C.
TEMPERATURE
Type
TEMPERATURE
Details
external cooling
DISTILLATION
Type
DISTILLATION
Details
This was followed by vacuum distillation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C1CO1)OCCC[Si](OC)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 kg
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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